Licarbazepine-d3

Descripción general

Descripción

10,11-Dihydro-10-hydroxycarbazepine-d3, also known as monohydroxy carbamazepine (MHC), is a pharmacologically active primary metabolite of oxcarbazepine . It is used as an antiepileptic drug for the treatment of epilepsy and mood disorders .

Synthesis Analysis

10,11-Dihydro-10-hydroxycarbazepine-d3 is rapidly and almost completely converted from oxcarbazepine . It is also known to be a 10-hydroxy derivative and an active metabolite of oxcarbazepine .Molecular Structure Analysis

The molecular formula of 10,11-Dihydro-10-hydroxycarbazepine-d3 is C15H11D3N2O2 . The IUPAC Standard InChI is InChI=1S/C15H14N2O2/c16-15 (19)17-12-7-3-1-5-10 (12)9-14 (18)11-6-2-4-8-13 (11)17/h1-8,14,18H,9H2, (H2,16,19) .Chemical Reactions Analysis

10,11-Dihydro-10-hydroxycarbazepine-d3 is reported to inhibit both voltage-gated Na+ and Ca2+ channels, potentiate voltage-gated K+ channels, antagonize adenosine A1 receptors, increase dopaminergic transmission, and inhibit glutamate release .Physical and Chemical Properties Analysis

The molecular weight of 10,11-Dihydro-10-hydroxycarbazepine-d3 is 257.30 . The IUPAC Standard InChIKey is BMPDWHIDQYTSHX-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Efectos anticonvulsivos y estabilizadores del estado de ánimo

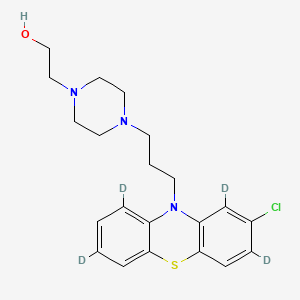

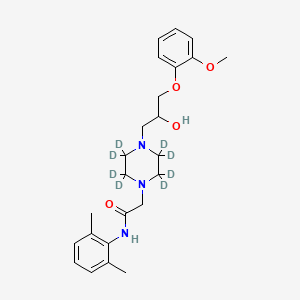

Licarbazepine-d3 es un bloqueador de los canales de sodio dependientes del voltaje con efectos anticonvulsivos y estabilizadores del estado de ánimo {svg_1}. Está relacionado con la oxcarbazepina y es un metabolito activo de la oxcarbazepina {svg_2}.

Monitorización terapéutica de fármacos

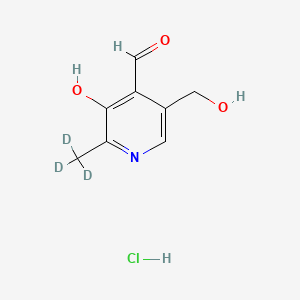

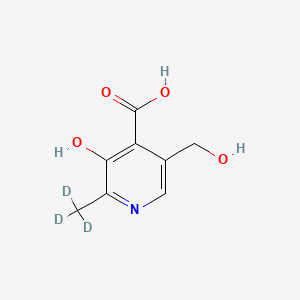

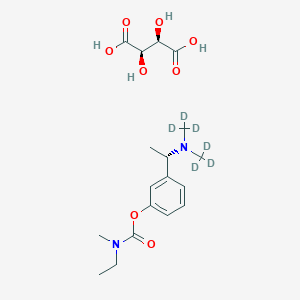

Se desarrolló y validó un método de cromatografía líquida de alta resolución con detección ultravioleta para cuantificar simultáneamente tres fármacos antiepilépticos estructuralmente relacionados; carbamazepina, oxcarbazepina y eslicarbazepina acetato y sus principales metabolitos, incluyendo licarbazepina {svg_3}. Este método se puede utilizar para la monitorización terapéutica de fármacos de estos fármacos antiepilépticos {svg_4}.

Estudios farmacocinéticos

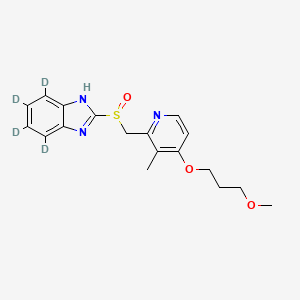

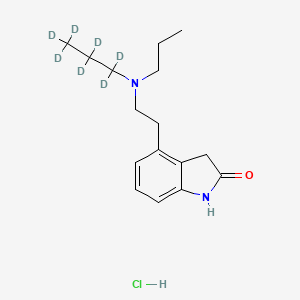

This compound se puede utilizar en estudios farmacocinéticos como patrón de referencia en la determinación de 10,11-dihidro-10-hidroxicarbazepina en muestras biológicas utilizando cromatografía líquida {svg_5}.

Estudios de metabolismo de fármacos

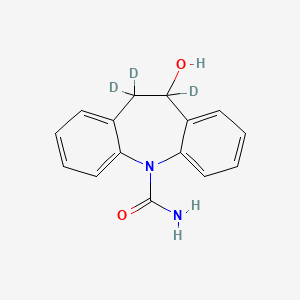

Como metabolito activo de la oxcarbazepina, this compound se puede utilizar en estudios de metabolismo de fármacos para comprender las vías metabólicas y los efectos de la oxcarbazepina {svg_6}.

Investigación neurológica

This compound se utiliza en la investigación neurológica, particularmente en el estudio de la epilepsia y otros trastornos neurológicos donde se utilizan anticonvulsivos {svg_7}.

Desarrollo de nuevas terapias

El estudio de this compound y sus efectos puede contribuir al desarrollo de nuevas terapias para afecciones como la epilepsia, el trastorno bipolar y el dolor neuropático {svg_8}.

Mecanismo De Acción

Target of Action

Licarbazepine-d3, also known as 10,11-Dihydro-10-hydroxy Carbamazepine-d3, primarily targets voltage-gated sodium channels in neurons. These channels play a crucial role in the initiation and propagation of action potentials, which are essential for neuronal communication .

Mode of Action

this compound acts by inhibiting the voltage-gated sodium channels. By binding to these channels, it stabilizes the inactive state, thereby reducing the frequency of action potentials. This inhibition decreases neuronal excitability and prevents the excessive firing of neurons, which is beneficial in conditions like epilepsy .

Biochemical Pathways

The inhibition of sodium channels by this compound affects several downstream pathways. Primarily, it reduces the release of excitatory neurotransmitters such as glutamate. This reduction in excitatory neurotransmission helps in controlling seizures and stabilizing mood in patients with epilepsy and bipolar disorder .

Pharmacokinetics

this compound exhibits favorable pharmacokinetic properties. It is well-absorbed orally and undergoes hepatic metabolism. The compound is primarily metabolized to its active form, licarbazepine, which is then excreted mainly via the kidneys. The bioavailability of this compound is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

At the molecular level, the action of this compound results in the stabilization of neuronal membranes and a decrease in the hyperexcitability of neurons. This leads to a reduction in the frequency and severity of seizures in epileptic patients. Additionally, it has mood-stabilizing effects, making it useful in the treatment of bipolar disorder .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially leading to drug interactions. Additionally, factors such as pH and temperature can influence the stability of the compound, affecting its shelf life and efficacy .

This compound, with its targeted action on sodium channels and favorable pharmacokinetic profile, represents a valuable therapeutic option for managing epilepsy and mood disorders.

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

Licarbazepine-d3 interacts with voltage-gated sodium channels, acting as a blocker This interaction plays a crucial role in its anticonvulsant and mood-stabilizing properties

Cellular Effects

This compound, like its parent compound Licarbazepine, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by blocking voltage-gated sodium channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a voltage-gated sodium channel blocker . By blocking these channels, it inhibits the flow of sodium ions, which can alter the electrical activity of the cells. This can lead to changes in gene expression and other cellular functions .

Metabolic Pathways

This compound is a deuterium labeled derivative of Licarbazepine, which is known to undergo metabolism to its active form via stereoselective biotransformation mediated by a cytosolic, non-microsomal, and non-inducible arylketone reductase

Propiedades

IUPAC Name |

5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i9D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPDWHIDQYTSHX-BAVZAHHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2=CC=CC=C2N(C3=CC=CC=C3C1([2H])O)C(=O)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661927 | |

| Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189917-36-9 | |

| Record name | 10-Hydroxy(10,11,11-~2~H_3_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.